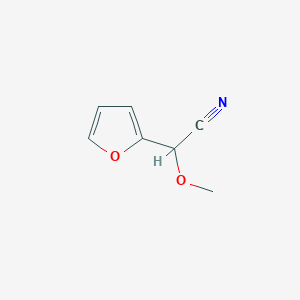

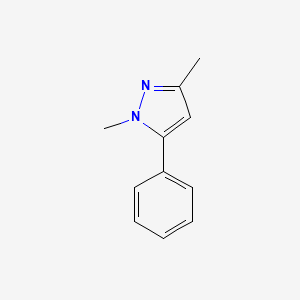

3-(morpholin-4-yl)-1,2-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Morpholine is a common component in various organic compounds, including pharmaceuticals and agrochemicals . It’s a heterocyclic amine with the formula O(CH2CH2)2NH . Benzothiazole is another component, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .

Synthesis Analysis

While the specific synthesis process for “3-(morpholin-4-yl)-1,2-benzothiazole” is not available, similar compounds often involve reactions such as Michael addition .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray crystallography . The morpholine ring typically adopts a chair conformation .Chemical Reactions Analysis

Reactions involving similar compounds have been studied. For example, reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides have been observed .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the melting point, boiling point, and solubility in various solvents have been determined .Applications De Recherche Scientifique

Parkinson’s Disease Research

“3-(morpholin-4-yl)-1,2-benzothiazole” has been linked to research in Parkinson’s disease. It’s been found to be a potent inhibitor of the Leucine-rich repeat kinase 2 (LRRK2), which has been genetically linked to Parkinson’s disease . This makes it a potentially useful compound in the treatment of this disease .

Anti-Inflammatory Applications

The compound has shown potential in anti-inflammatory applications. While the exact mechanisms are not fully understood, it’s believed that the compound’s ability to inhibit certain enzymes may play a role in reducing inflammation.

Anti-Tumor Activities

“3-(morpholin-4-yl)-1,2-benzothiazole” has also been studied for its anti-tumor activities. Its potential in this area could make it a candidate for the development of new cancer treatments.

Drug Development

Given its biological activities, “3-(morpholin-4-yl)-1,2-benzothiazole” is a potential candidate for drug development. Its properties make it a promising compound for the development of drugs with a range of applications.

Industry

In the industrial sector, “3-(morpholin-4-yl)-1,2-benzothiazole” could potentially be used in the synthesis of other compounds. Its reactivity and the presence of the morpholine group could make it a useful starting material in various chemical reactions.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 3-(morpholin-4-yl)-1,2-benzothiazole is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .

Mode of Action

The compound interacts with its target, LRRK2, by inhibiting its kinase activity. This inhibition is believed to be beneficial in the treatment of PD, as the most common LRRK2 mutation gives rise to increased kinase activity .

Biochemical Pathways

It is known that lrrk2 plays a role in several cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics . By inhibiting LRRK2, the compound could potentially affect these pathways and their downstream effects.

Pharmacokinetics

Similar compounds have been shown to be brain penetrant, which is crucial for a drug intended to treat a neurological disorder like pd .

Result of Action

The molecular and cellular effects of 3-(morpholin-4-yl)-1,2-benzothiazole’s action are likely to be related to its inhibition of LRRK2. This could potentially lead to a decrease in the pathological effects associated with increased LRRK2 activity in PD, such as neuronal cell death .

Propriétés

IUPAC Name |

4-(1,2-benzothiazol-3-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-4-10-9(3-1)11(12-15-10)13-5-7-14-8-6-13/h1-4H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSZPAKHNWSFEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NSC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449679 |

Source

|

| Record name | 1,2-BENZISOTHIAZOLE, 3-(4-MORPHOLINYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzisothiazole, 3-(4-morpholinyl)- | |

CAS RN |

22801-59-8 |

Source

|

| Record name | 1,2-BENZISOTHIAZOLE, 3-(4-MORPHOLINYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B6423774.png)

![1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6423777.png)

![3-[(5-bromo-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6423783.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6423791.png)

![N-cyclohexyl-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6423793.png)

![4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B6423820.png)

![1-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6423833.png)

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B6423843.png)